Stereochemical Identity: (1S,2R) Trans Configuration as a Distinguishing Feature from (1S,2S) and (1R,2R) Diastereomers
The (1S,2R) configuration of the target compound defines a trans relationship between the amine at C1 and the 4-methylphenoxy group at C2. This stereochemistry is distinct from the (1S,2S) cis configuration found in commercially available analogs such as (1S,2S)-2-phenoxycyclopentan-1-amine (CAS 1951372-16-9) and (1S,2S)-2-(4-fluorophenoxy)cyclopentan-1-amine (CAS 1951372-26-1) . In structure-activity relationship studies of phenoxycyclopentylamine derivatives targeting α1-adrenoreceptors, the configuration of the cyclopentane unit was found to be a primary determinant of receptor affinity: the (1R) configuration conferred higher α1 affinity, whereas the (1S) configuration, as found in the target compound, produced a distinct selectivity profile [1]. The (1S,2R) trans geometry places the amine and aryloxy groups on opposite faces of the cyclopentane ring, resulting in a different pharmacophoric distance and angular relationship compared to cis-configured diastereomers.
| Evidence Dimension | Stereochemical configuration (C1–C2 relationship) |
|---|---|
| Target Compound Data | (1S,2R) trans configuration; amine and 4-methylphenoxy on opposite cyclopentane faces |
| Comparator Or Baseline | (1S,2S)-2-phenoxycyclopentan-1-amine (CAS 1951372-16-9): cis configuration; (1S,2S)-2-(4-fluorophenoxy)cyclopentan-1-amine (CAS 1951372-26-1): cis configuration |
| Quantified Difference | Trans vs. cis diastereomer; distinct spatial pharmacophore geometry; no quantitative binding or functional data available for the target compound |
| Conditions | Structural and stereochemical comparison based on IUPAC nomenclature and CAS registry assignments; class-level SAR inference from J. Med. Chem. 1999, 42, 4214–4224 |
Why This Matters
For procurement decisions, the (1S,2R) stereochemistry is non-interchangeable with cis diastereomers; selection of the correct isomer is critical for experimental reproducibility in stereochemically sensitive assays.
- [1] Bolognesi ML, et al. WB 4101-Related Compounds. 2. Role of the Ethylene Chain Separating Amine and Phenoxy Units on the Affinity for α1-Adrenoreceptor Subtypes and 5-HT1A Receptors. J Med Chem. 1999;42(20):4214-4224. View Source
